Heptanoic acid, 5,6,7-trihydroxy-, 1-methylethyl ester, (5S,6R)-
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Overview
Description
Heptanoic acid, 5,6,7-trihydroxy-, 1-methylethyl ester, (5S,6R)- is a chemical compound with the molecular formula C10H20O5. It is a derivative of heptanoic acid, featuring three hydroxyl groups and an ester linkage with 1-methylethyl. This compound is known for its unique stereochemistry, with specific configurations at the 5th and 6th carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptanoic acid, 5,6,7-trihydroxy-, 1-methylethyl ester, (5S,6R)- typically involves the esterification of heptanoic acid derivatives. One common method is the reaction of heptanoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to optimize the esterification process.
Chemical Reactions Analysis
Types of Reactions
Heptanoic acid, 5,6,7-trihydroxy-, 1-methylethyl ester, (5S,6R)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of heptanoic acid derivatives with additional carboxyl groups.
Reduction: Formation of heptanol derivatives.
Substitution: Formation of substituted heptanoic acid esters.
Scientific Research Applications
Heptanoic acid, 5,6,7-trihydroxy-, 1-methylethyl ester, (5S,6R)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Heptanoic acid, 5,6,7-trihydroxy-, 1-methylethyl ester, (5S,6R)- involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester linkage can undergo hydrolysis, releasing the active heptanoic acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid, 5,6,7-trihydroxy-, methyl ester: Similar structure but with a methyl ester group instead of 1-methylethyl.
Heptanoic acid, 5,6,7-trihydroxy-, ethyl ester: Similar structure but with an ethyl ester group.
Uniqueness
Heptanoic acid, 5,6,7-trihydroxy-, 1-methylethyl ester, (5S,6R)- is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
879203-35-7 |
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Molecular Formula |
C10H20O5 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
propan-2-yl (5S,6R)-5,6,7-trihydroxyheptanoate |
InChI |
InChI=1S/C10H20O5/c1-7(2)15-10(14)5-3-4-8(12)9(13)6-11/h7-9,11-13H,3-6H2,1-2H3/t8-,9+/m0/s1 |
InChI Key |
GXFJXAJYBNILOO-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)OC(=O)CCC[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
CC(C)OC(=O)CCCC(C(CO)O)O |
Origin of Product |
United States |
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